4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde
Description
4-(4-Methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde is a pyran-derived compound characterized by a central oxygen-containing six-membered heterocyclic ring substituted with a 4-methylphenyl group at position 4, phenyl groups at positions 2 and 6, and a carbaldehyde functional group at position 2. Its aromatic substituents contribute to π-π stacking interactions, which may influence crystallinity and solubility in nonpolar solvents .
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c1-18-12-14-19(15-13-18)22-16-24(20-8-4-2-5-9-20)27-25(23(22)17-26)21-10-6-3-7-11-21/h2-17,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYZXCMYCLNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C=C(OC(=C2C=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with phenyl-substituted pyran derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis may also employ advanced techniques like microwave-assisted synthesis to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary alcohols
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogous molecules from the literature: thiophene-carboxylic acids , triazole-thiones , and triazene-based ligands . Key differences in core heterocycles, substituent effects, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
Core Heterocycle Differences
- Pyran vs. Thiophene (Compound 9): The pyran ring (oxygen-based) in the target compound contrasts with the thiophene (sulfur-based) in Compound 7. Thiophenes, however, exhibit greater aromatic stability due to sulfur’s larger atomic radius and polarizability .
- Pyran vs. Triazole (Compound 22a) : Triazoles (nitrogen-rich heterocycles) offer hydrogen-bonding capabilities via N–H groups, which are absent in the pyran derivative. This difference may influence solubility; for example, Compound 22a’s morpholine substituent enhances polarity, whereas the target compound’s fully aromatic substituents favor hydrophobic interactions .
Functional Group Reactivity
- The carbaldehyde group in the target compound is more electrophilic than the carboxylic acid in Compound 9 or the thione in Compound 22a. This makes the pyran derivative suitable for Schiff base formation or aldol condensation, whereas Compound 9’s carboxylic acid could participate in salt formation or esterification .
- However, the carbaldehyde’s lone pair on oxygen could theoretically bind metal ions in a chelation context .
Biological Activity
4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde, an organic compound with significant potential in medicinal chemistry, is characterized by its unique pyran structure. This compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, and potential applications in various fields.
- IUPAC Name : this compound
- Molecular Formula : C25H20O2
- CAS Number : 406926-19-0
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving aldehydes and phenyl-substituted pyran derivatives under acidic or basic conditions.
- Solvents and Catalysts : Ethanol or methanol as solvents, with p-toluenesulfonic acid or sodium hydroxide as catalysts.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The findings indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | 30 μg/mL |
| Escherichia coli | 20 μg/mL | 40 μg/mL |
| Pseudomonas aeruginosa | 25 μg/mL | 50 μg/mL |
The compound's effectiveness was further demonstrated through time-kill assays, showing a rapid reduction in bacterial counts over time .
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is believed to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt critical signaling pathways involved in cell growth and survival .
Case Studies
- Antimicrobial Study : A study published in a peer-reviewed journal assessed the efficacy of this compound against resistant strains of bacteria. Results indicated that it not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
- Anticancer Research : Another investigation explored the effects of this compound on tumor cells in vitro, revealing that it could decrease cell viability and induce apoptosis through mitochondrial pathways .
Q & A
Q. What established synthetic routes are available for 4-(4-methylphenyl)-2,6-diphenyl-4H-pyran-3-carbaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via condensation of 4-oxo-4H-pyran-3-carbaldehyde derivatives with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) under basic conditions. For example, ammonia-catalyzed reactions with substituted phenyl groups yield structurally similar pyran derivatives . Key optimizations include:
- Molar ratios : Aldehyde to active methylene compound at 1:1.2 to minimize side products.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : 80–100°C under inert atmospheres (N₂/Ar) improves yields by reducing oxidation .
- Reaction time : Extended durations (24–48 hours) ensure complete cyclization.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral ambiguities resolved?
Critical methods include:
- ¹H/¹³C NMR : Identifies the aldehyde proton (δ 9.8–10.2 ppm) and distinguishes aromatic substituents (e.g., methylphenyl vs. phenyl groups via coupling patterns) .
- HPLC-MS : Confirms purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 384.4 for C₂₇H₂₀O₂).
- FT-IR : Detects carbonyl stretches (1680–1700 cm⁻¹) and pyran ring vibrations. Discrepancies in peak assignments are resolved using computational simulations (e.g., DFT) or cross-referencing with authenticated standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Adhere to:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Segregate hazardous waste and collaborate with certified treatment facilities to prevent environmental contamination .
Advanced Research Questions
Q. How do substituents on the pyran ring influence reactivity in nucleophilic addition reactions?
Electron-donating groups (e.g., methyl) reduce electrophilicity at the carbonyl carbon, necessitating Lewis acids (e.g., AlCl₃) for activation. Conversely, electron-withdrawing groups (e.g., nitro) enhance reactivity, enabling reactions with weaker nucleophiles (e.g., amines) under mild conditions. Kinetic studies using UV-Vis spectroscopy correlate Hammett σ values with reaction rates (R² >0.90) .
Q. How can researchers address contradictions in reported melting points or spectral data across studies?
Discrepancies often arise from:
- Polymorphism : Recrystallization (e.g., ethanol/water mixtures) followed by DSC analysis identifies stable forms.
- Purity : Repurification via column chromatography (silica gel, hexane/EtOAc) and HPLC validation ensures homogeneity. A 2020 multi-lab study established a consensus melting point (182–184°C) after standardizing protocols .
Q. What mechanistic insights explain side-product formation during synthesis, and how can selectivity be improved?
Common side products (e.g., open-chain intermediates or dimerized species) result from incomplete cyclization or competing aldol condensation. Strategies to enhance selectivity:
- Catalyst tuning : Replace ammonia with piperidine for milder basicity.
- Solvent polarity : Higher polarity solvents (e.g., DMSO) favor cyclization over dimerization . Monitoring via TLC or in-situ IR spectroscopy aids real-time optimization.
Q. What emerging applications in materials science justify further study of its photophysical properties?
The compound’s π-conjugated system suggests potential as:
- Organic semiconductors : Characterize HOMO-LUMO gaps via cyclic voltammetry; target gaps of 2.5–3.0 eV align with OLED requirements.
- Fluorophores : UV-Vis/fluorescence spectroscopy can tune emission wavelengths (450–550 nm) by modifying substituents . Computational modeling (TD-DFT) predicts charge-transfer efficiency for sensor or photovoltaic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
